

Limited Public Data on RWJ-50271 IC50 Values Across Different Cell Lines

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Compound of Interest

Compound Name: RWJ 50271

Cat. No.: B15606425

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Publicly available research on the selective LFA-1/ICAM-1 interaction inhibitor, RWJ-50271, provides limited data on its half-maximal inhibitory concentration (IC50) across a variety of cell lines. While the compound's inhibitory effect on the adhesion of HL60 cells is documented, a broad comparative analysis in different cell types is not readily available in the current body of scientific literature.

The primary reported IC50 value for RWJ-50271 is 5.0 μ M in a cell adhesion assay using the human promyelocytic leukemia cell line, HL60. This assay measures the inhibition of LFA-1 (Lymphocyte function-associated antigen-1) on HL60 cells from adhering to immobilized ICAM-1 (Intercellular Adhesion Molecule-1).

Additionally, RWJ-50271 has been shown to inhibit both human and murine Natural Killer (NK) cell activity with an IC50 of 5.0 μ M in an LFA-1/ICAM-1-dependent cytotoxicity assay. It is noteworthy that RWJ-50271 demonstrates selectivity, as it does not inhibit Mac-1/ICAM-1, E-selectin/sialyl Lewis X, or VLA-4/VCAM-1-mediated cell adhesion at concentrations up to 20 μ M.

Summary of RWJ-50271 IC50 Values

Cell Line/Assay Type	Assay Principle	IC50 (µM)
HL60	Inhibition of LFA-1/ICAM-1 mediated cell adhesion	5.0
Human and Murine NK Cells	Inhibition of LFA-1/ICAM-1 dependent cytotoxicity	5.0

Experimental Protocols

The following is a detailed methodology for the cell adhesion assay used to determine the IC50 of RWJ-50271 in HL60 cells, as described in the foundational study by Sanfilippo et al. (1995).

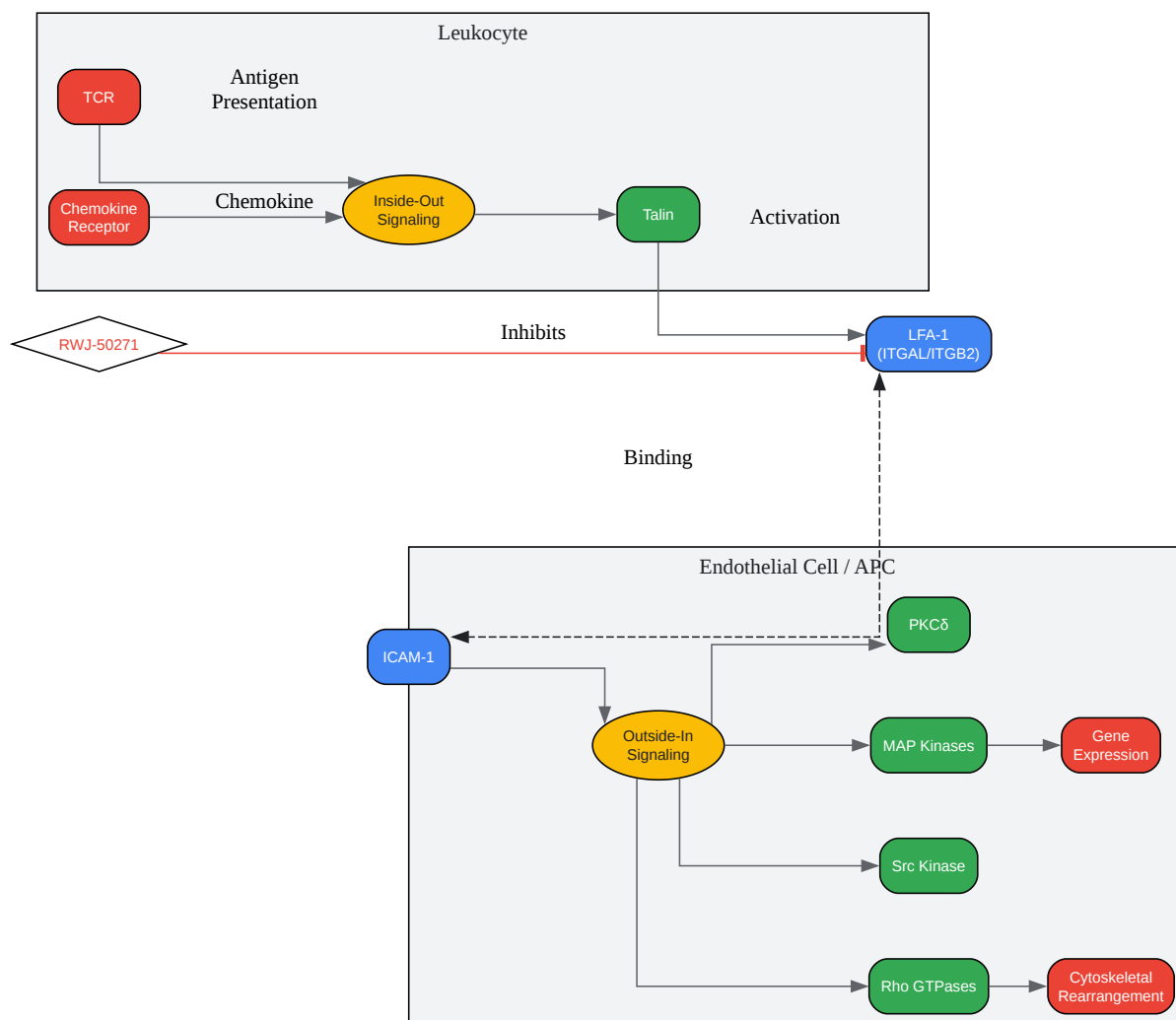
Cell/Protein Adherence Assay:

- **Coating of Plates:** 96-well microtiter plates were coated with a solution of purified soluble ICAM-1 at a concentration of 1 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C.
- **Blocking:** The plates were washed with PBS and then blocked with a 1% solution of bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
- **Cell Preparation:** Human HL60 cells, which express LFA-1, were labeled with a fluorescent dye for quantification.
- **Drug Treatment:** A serial dilution of RWJ-50271 was prepared.
- **Adhesion Assay:** The labeled HL60 cells were pre-incubated with the various concentrations of RWJ-50271 before being added to the ICAM-1 coated wells.
- **Incubation:** The plates were incubated for 30 minutes at 37°C to allow for cell adhesion.
- **Washing:** Non-adherent cells were removed by gentle washing.
- **Quantification:** The number of adherent, fluorescently labeled cells was quantified using a fluorescence plate reader.

- **IC50 Calculation:** The concentration of RWJ-50271 that resulted in a 50% reduction in the adhesion of HL60 cells to the ICAM-1 coated plate, as compared to the untreated control, was determined as the IC50 value.

LFA-1/ICAM-1 Signaling Pathway

RWJ-50271 functions by disrupting the interaction between LFA-1 on leukocytes and ICAM-1 on target cells, such as endothelial cells. This interaction is a critical step in the inflammatory response, mediating the adhesion and transendothelial migration of leukocytes to sites of inflammation. The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signals.



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LFA-1/ICAM-1 signaling pathway and the inhibitory action of RWJ-50271.

Alternatives and Further Research

Given the limited public data for RWJ-50271 across multiple cell lines, researchers and drug development professionals may need to consider alternative compounds that inhibit the LFA-1/ICAM-1 interaction and have been more extensively characterized. For a comprehensive comparison, it would be necessary to perform head-to-head studies of RWJ-50271 against other LFA-1 inhibitors in a panel of relevant cell lines, such as various leukemia, lymphoma, and other immune cell lines. Such studies would provide a clearer picture of the compound's potency and selectivity profile.

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